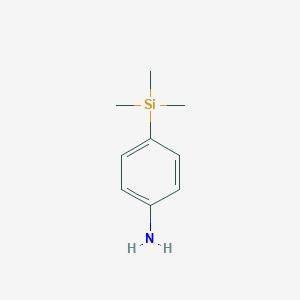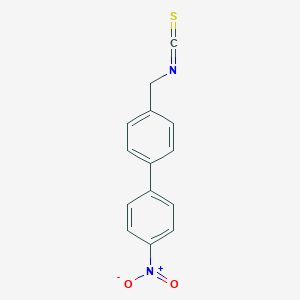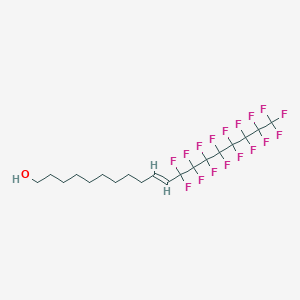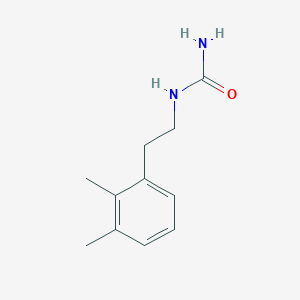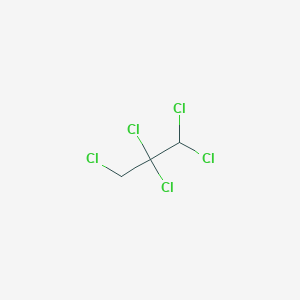
1,1,2,2,3-Pentachloropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3-Pentachloropropane (PCP) is a colorless, odorless, and highly toxic chemical compound that is widely used in various industrial applications, including as a solvent, degreaser, and pesticide. Despite its widespread use, PCP is known to be hazardous to human health and the environment. In
作用機序
1,1,2,2,3-Pentachloropropane is known to act on the central nervous system (CNS) by binding to the gamma-aminobutyric acid (GABA) receptor and the N-methyl-D-aspartate (NMDA) receptor. It also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). 1,1,2,2,3-Pentachloropropane's binding to the GABA receptor leads to the inhibition of neurotransmitter release, while its binding to the NMDA receptor leads to the inhibition of calcium influx into the neuron. These effects result in the disruption of normal brain function, leading to symptoms such as confusion, hallucinations, and seizures.
生化学的および生理学的効果
1,1,2,2,3-Pentachloropropane is known to cause a range of biochemical and physiological effects in humans and animals. These include liver and kidney damage, immune system suppression, reproductive toxicity, and developmental toxicity. 1,1,2,2,3-Pentachloropropane has also been shown to be carcinogenic in animal studies, although its carcinogenic potential in humans is still unclear.
実験室実験の利点と制限
1,1,2,2,3-Pentachloropropane has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, its extreme toxicity and potential for environmental contamination make it a challenging compound to work with. Special care must be taken when handling 1,1,2,2,3-Pentachloropropane, and appropriate safety measures must be implemented to prevent exposure to the compound.
将来の方向性
Future research on 1,1,2,2,3-Pentachloropropane should focus on developing safer and more sustainable alternatives for its industrial applications. There is also a need for further studies on the toxicological properties of 1,1,2,2,3-Pentachloropropane, including its long-term effects on human health and the environment. Research on the mechanism of action of 1,1,2,2,3-Pentachloropropane could lead to the development of new treatments for CNS disorders, such as schizophrenia and epilepsy. Additionally, studies on the use of 1,1,2,2,3-Pentachloropropane as a reference material for analytical chemistry could help improve the accuracy and reliability of analytical methods for detecting and quantifying chlorinated compounds in environmental samples.
Conclusion:
In conclusion, 1,1,2,2,3-Pentachloropropane is a highly toxic chemical compound that is widely used in various industrial applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been examined in this paper. Further research is needed to fully understand the toxicological properties of 1,1,2,2,3-Pentachloropropane and to develop safer and more sustainable alternatives for its industrial applications.
合成法
1,1,2,2,3-Pentachloropropane is synthesized by chlorination of propylene oxide using a mixture of chlorine and hydrogen chloride gas. The reaction is carried out at high temperature and pressure in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is purified by distillation and recrystallization to obtain pure 1,1,2,2,3-Pentachloropropane.
科学的研究の応用
1,1,2,2,3-Pentachloropropane has been extensively studied for its toxicological properties and its potential use as a chemical warfare agent. It has been shown to be highly toxic to a wide range of organisms, including humans, animals, and plants. 1,1,2,2,3-Pentachloropropane has been used as a model compound for studying the toxicity of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and dioxins. 1,1,2,2,3-Pentachloropropane has also been used in various scientific research applications, including as a solvent for extracting lipids and proteins from biological samples, as a tracer in environmental studies, and as a reference material for analytical chemistry.
特性
CAS番号 |
16714-68-4 |
|---|---|
製品名 |
1,1,2,2,3-Pentachloropropane |
分子式 |
C3H3Cl5 |
分子量 |
216.3 g/mol |
IUPAC名 |
1,1,2,2,3-pentachloropropane |
InChI |
InChI=1S/C3H3Cl5/c4-1-3(7,8)2(5)6/h2H,1H2 |
InChIキー |
IYFMQUDCYNWFTL-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(Cl)Cl)Cl |
正規SMILES |
C(C(C(Cl)Cl)(Cl)Cl)Cl |
その他のCAS番号 |
16714-68-4 |
同義語 |
1,1,2,2,3-pentachloropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



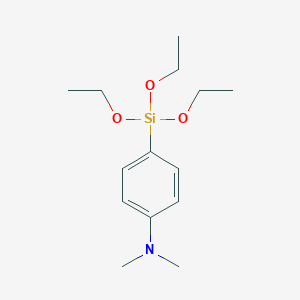
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
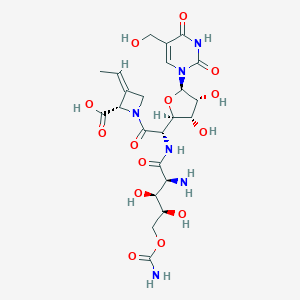
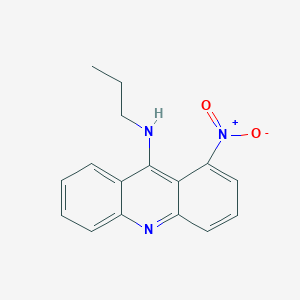
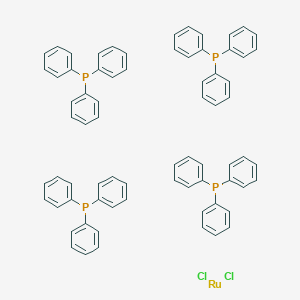
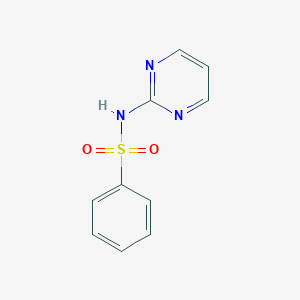
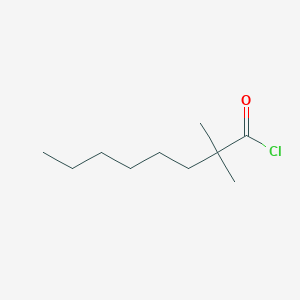
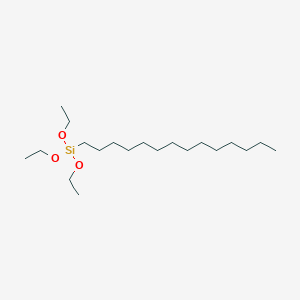
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

